molecular formula C16H21BrN2O2 B5323049 1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine

1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine

Cat. No. B5323049
M. Wt: 353.25 g/mol
InChI Key: KQKJOKSCRVFCSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine, also known as ABPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. ABPP belongs to the class of piperazine derivatives and is synthesized by the reaction of 1-allylpiperazine with 2-bromophenylacetyl chloride.

Mechanism of Action

The mechanism of action of 1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine is not fully understood. However, it has been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. Furthermore, this compound has been reported to disrupt the cell membrane of bacteria and fungi, leading to their death.
Biochemical and Physiological Effects:
This compound has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the growth of cancer cells, inhibit the activity of enzymes, and induce apoptosis. This compound has also been reported to disrupt the cell membrane of bacteria and fungi, leading to their death. However, the exact biochemical and physiological effects of this compound are still under investigation.

Advantages and Limitations for Lab Experiments

1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine has several advantages for lab experiments. It is easy to synthesize and has a high purity. This compound is also stable under various conditions, making it suitable for long-term storage. However, this compound has some limitations for lab experiments. It is toxic in high concentrations, making it difficult to handle. In addition, the exact mechanism of action of this compound is not fully understood, making it challenging to interpret the results of experiments.

Future Directions

There are several future directions for the study of 1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine. One potential direction is the development of new drugs based on this compound for the treatment of various diseases. Another direction is the investigation of the exact mechanism of action of this compound, which could lead to the development of more effective drugs. Additionally, the use of this compound as a diagnostic tool for cancer and infectious diseases could be further explored. Finally, the synthesis of new derivatives of this compound could lead to the discovery of compounds with improved therapeutic properties.

Synthesis Methods

The synthesis of 1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine involves the reaction of 1-allylpiperazine with 2-bromophenylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form this compound. The purity of this compound can be achieved by using column chromatography.

Scientific Research Applications

1-allyl-4-[2-(2-bromophenoxy)propanoyl]piperazine has been extensively studied for its potential therapeutic applications. It has been reported to exhibit antitumor, antifungal, and antibacterial activities. This compound has also been investigated for its potential use as a diagnostic tool for cancer and infectious diseases. In addition, this compound has been used in the development of new drugs for the treatment of various diseases.

properties

IUPAC Name

2-(2-bromophenoxy)-1-(4-prop-2-enylpiperazin-1-yl)propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O2/c1-3-8-18-9-11-19(12-10-18)16(20)13(2)21-15-7-5-4-6-14(15)17/h3-7,13H,1,8-12H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKJOKSCRVFCSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)CC=C)OC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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